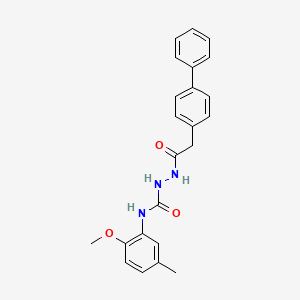![molecular formula C18H15BrN4O3 B3528795 N-(1,3-BENZODIOXOL-5-YL)-N'-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]UREA](/img/structure/B3528795.png)
N-(1,3-BENZODIOXOL-5-YL)-N'-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]UREA
Vue d'ensemble
Description
N-(1,3-BENZODIOXOL-5-YL)-N’-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]UREA: is a complex organic compound that features a benzodioxole ring, a bromobenzyl group, and a pyrazole moiety linked through a urea functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]UREA typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Pyrazole Moiety: This involves the reaction of hydrazine with α,β-unsaturated carbonyl compounds.
Urea Formation: The final step involves the reaction of the benzodioxole and pyrazole intermediates with phosgene or a phosgene substitute to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromobenzyl and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and bromine (Br₂) for electrophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(1,3-BENZODIOXOL-5-YL)-N’-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]UREA involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in cellular signaling pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to changes in cell behavior, such as apoptosis or proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-BENZODIOXOL-5-YL)-N’-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]UREA
- N-(1,3-BENZODIOXOL-5-YL)-N’-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]UREA
Uniqueness
N-(1,3-BENZODIOXOL-5-YL)-N’-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]UREA is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro and fluoro analogs.
This detailed overview provides a comprehensive understanding of N-(1,3-BENZODIOXOL-5-YL)-N’-[1-(4-BROMOBENZYL)-1H-PYRAZOL-4-YL]UREA, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-[(4-bromophenyl)methyl]pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3/c19-13-3-1-12(2-4-13)9-23-10-15(8-20-23)22-18(24)21-14-5-6-16-17(7-14)26-11-25-16/h1-8,10H,9,11H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLPDTYRRWOZOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CN(N=C3)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]-N~2~-1-naphthylglycinamide](/img/structure/B3528716.png)



![methyl 2-methyl-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B3528730.png)
![dimethyl 2-({2-[benzyl(methylsulfonyl)amino]benzoyl}amino)terephthalate](/img/structure/B3528738.png)
![N-(3-acetylphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3528746.png)

![3-(3,4-DIMETHOXYPHENYL)-1-[4-(PIPERIDINE-1-CARBONYL)PHENYL]THIOUREA](/img/structure/B3528785.png)
![12-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B3528788.png)
![N~1~-(2,3-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3528790.png)

![N-isopropyl-2-{[3-(3-nitrophenyl)-2-phenylacryloyl]amino}benzamide](/img/structure/B3528820.png)
![ethyl 3-{4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B3528828.png)
